Cas no 1346602-19-4 (8-Dechloro-7-chloro Loratadine)

8-Dechloro-7-chloro Loratadine 化学的及び物理的性質
名前と識別子
-
- 8-Dechloro-7-chloro Loratadine
-
- インチ: 1S/C22H23ClN2O2/c1-2-27-22(26)25-13-10-15(11-14-25)20-18-6-3-7-19(23)17(18)9-8-16-5-4-12-24-21(16)20/h3-7,12H,2,8-11,13-14H2,1H3
- InChIKey: LMPBOVWBDYPSQM-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC2=C1CCC1=CC=CN=C1/C/2=C1\CCN(C(=O)OCC)CC\1
計算された属性
- せいみつぶんしりょう: 382.1448057 g/mol
- どういたいしつりょう: 382.1448057 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 27
- 回転可能化学結合数: 2
- 複雑さ: 569
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 382.9
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 42.4
8-Dechloro-7-chloro Loratadine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D226325-50mg |
8-Dechloro-7-chloro Loratadine |
1346602-19-4 | 50mg |
$ 1918.00 | 2023-04-17 | ||
TRC | D226325-5mg |
8-Dechloro-7-chloro Loratadine |
1346602-19-4 | 5mg |
$ 253.00 | 2023-04-17 |
8-Dechloro-7-chloro Loratadine 関連文献
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
8-Dechloro-7-chloro Loratadineに関する追加情報
Chemical Profile and Recent Advances of 8-Dechloro-7-chloro Loratadine (CAS No. 1346602-19-4)
The compound 8-Dechloro-7-chloro Loratadine (CAS No. 1346602-19-4) is a significant molecule in the field of pharmaceutical chemistry, particularly in the development of antihistamines and related therapeutic agents. This compound has garnered attention due to its unique structural modifications and potential applications in treating allergic conditions. Recent studies have shed light on its pharmacokinetic properties, bioavailability, and efficacy, making it a promising candidate for further research and development.
Loratadine, the parent compound of 8-Dechloro-7-chloro Loratadine, is a well-known second-generation antihistamine widely used to alleviate symptoms of allergies such as sneezing, itching, and runny nose. The introduction of the 8-dechloro and 7-chloro substituents in this derivative has been shown to influence its pharmacodynamic properties significantly. According to recent findings, these modifications enhance the compound's selectivity for the histamine H1 receptor while reducing potential side effects associated with traditional antihistamines.
The synthesis of 8-Dechloro-7-chloro Loratadine involves a multi-step process that includes chlorination, dechlorination, and subsequent purification steps. Researchers have optimized these processes to achieve higher yields and better purity levels, which are critical for pharmaceutical applications. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have been employed to characterize the compound, ensuring its structural integrity and stability.
Recent studies have focused on the bioavailability and metabolism of 8-Dechloro-7-chloro Loratadine. Preclinical trials indicate that this compound exhibits improved absorption rates compared to its parent molecule, potentially leading to more effective therapeutic outcomes. Additionally, its metabolic pathways have been analyzed in detail, revealing that it undergoes hepatic metabolism via cytochrome P450 enzymes, which is a common pathway for many drugs.
The pharmacological profile of 8-Dechloro-7-chloro Loratadine has been evaluated in various experimental models, including in vitro assays and animal studies. These studies have demonstrated its potent antihistaminic activity without inducing sedation or other central nervous system side effects commonly associated with first-generation antihistamines. This makes it an attractive option for patients requiring long-term allergy management.
Moreover, recent advancements in computational chemistry have enabled researchers to predict the binding affinity of 8-Dechloro-7-chloro Loratadine to the histamine H1 receptor with high accuracy. Molecular docking studies reveal that the 7-chloro group plays a pivotal role in stabilizing the molecule-receptor interaction, thereby enhancing its efficacy.
In terms of applications, 8-Dechloro-7-chloro Loratadine holds potential not only as an antihistamine but also as a precursor for other therapeutic agents. Its structural versatility allows for further modifications that could expand its utility in treating other conditions such as inflammatory diseases or respiratory disorders.
Despite its promising attributes, further research is required to fully understand the long-term safety profile of 8-Dechloro-7-chloro Loratadine. Ongoing clinical trials are investigating its tolerance, efficacy across different patient populations, and potential drug-drug interactions. These studies are expected to provide critical insights into its suitability as a next-generation antihistamine.
In conclusion, 8-Dechloro-7-chloro Loratadine (CAS No. 1346602-19-4) represents a significant advancement in antihistamine therapy due to its enhanced pharmacokinetic properties and reduced side effect profile. With ongoing research focusing on its clinical applications and further development opportunities, this compound is poised to make a substantial impact in the field of allergy treatment.
1346602-19-4 (8-Dechloro-7-chloro Loratadine) 関連製品
- 18087-11-1(1-Methoxy-4,5-dimethyl-2-nitrobenzene)
- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)
- 1019889-35-0(Onalespib lactate)
- 1806026-00-5(2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)
- 113421-97-9(4-Chloro-3-(trifluoromethoxy)nitrobenzene)
- 149055-86-7(methyl (1S,3R)-3-hydroxycyclohexane-1-carboxylate)
- 10411-52-6(2,3-Dichloroisobutyric acid)
- 1782807-58-2(3,3-Difluoro-3-(4-fluoro-phenyl)-propionic acid)
- 2172183-19-4(3-4-(aminomethyl)-5-cyclopropyl-1H-1,2,3-triazol-1-yl-2,2-dimethylpropan-1-ol)
- 2470436-37-2(3-But-3-ynyl-1-methylpyrrole)